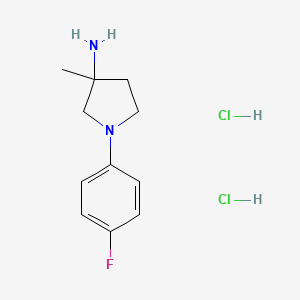

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

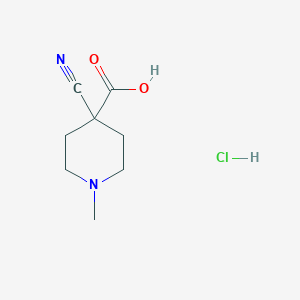

Description

The compound “1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For example, a related compound, 1-(4-fluorophenyl)piperazine, was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .Scientific Research Applications

Antibacterial and Antifungal Properties

- A study by Egawa et al. (1984) investigated compounds with substituted cyclic amino groups, leading to the discovery of compounds with significant in vitro and in vivo antibacterial activity, highlighting the potential of structurally related compounds in antibacterial applications (Egawa et al., 1984).

- Karthikeyan et al. (2006) synthesized compounds bearing the 2,4-dichloro-5-fluorophenyl moiety, which exhibited promising antibacterial and good antifungal activities, suggesting the relevance of fluorophenyl derivatives in antimicrobial research (Karthikeyan et al., 2006).

Neuroleptic-like Activity

- Hino et al. (1988) synthesized compounds including one with a 4-fluoro substituent in the 3-phenyl group that exhibited neuroleptic-like activity, comparable to chlorpromazine in some respects. This indicates the potential use of fluorophenyl derivatives in developing novel neuroleptics (Hino et al., 1988).

Anti-inflammatory and Antitumor Potential

- Sun et al. (2019) explored fluorine-substituted derivatives for their anti-inflammatory activity. Their findings demonstrate the potential application of fluorophenyl compounds in developing anti-inflammatory agents (Sun et al., 2019).

- Tsuzuki et al. (2004) investigated a series of compounds for antitumor activity, finding that certain derivatives showed potent cytotoxic activity. This highlights the possible role of fluorophenyl derivatives in cancer therapy (Tsuzuki et al., 2004).

Miscellaneous Applications

- Flefel et al. (2015) synthesized compounds that showed high inhibitory effects on tumor cell lines, indicating the relevance of fluorophenyl derivatives in medicinal chemistry for cancer treatment (Flefel et al., 2015).

- Piron et al. (2011) described a synthetic route for fluorinated azaheterocycles, useful as building blocks in pharmaceutical compounds, showcasing the broad utility of fluorophenyl derivatives in pharmaceutical synthesis (Piron et al., 2011).

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c1-11(13)6-7-14(8-11)10-4-2-9(12)3-5-10;;/h2-5H,6-8,13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKLDKAOXCJJJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=CC=C(C=C2)F)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2357105.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)

![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)

![2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid](/img/structure/B2357112.png)